Fcywxtxt
Description
Structure
2D Structure
Properties
Molecular Formula |
C50H67N11O11S2 |
|---|---|
Molecular Weight |
1062.3 g/mol |
IUPAC Name |
(4R,7S,13R,16S)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(3-aminopropyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C50H67N11O11S2/c1-26(62)39(42(53)65)59-49(72)41-50(3,4)74-73-25-38(58-43(66)33(52)21-28-11-6-5-7-12-28)47(70)56-36(22-29-16-18-31(64)19-17-29)45(68)57-37(23-30-24-54-34-14-9-8-13-32(30)34)46(69)55-35(15-10-20-51)44(67)60-40(27(2)63)48(71)61-41/h5-9,11-14,16-19,24,26-27,33,35-41,54,62-64H,10,15,20-23,25,51-52H2,1-4H3,(H2,53,65)(H,55,69)(H,56,70)(H,57,68)(H,58,66)(H,59,72)(H,60,67)(H,61,71)/t26-,27-,33-,35?,36+,37-,38?,39+,40+,41-/m1/s1 |
InChI Key |
PZWWYAHWHHNCHO-LOZGCWDUSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](C(SSCC(C(=O)N[C@H](C(=O)N[C@@H](C(=O)NC(C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O |
Canonical SMILES |
CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Ctop Fcywxtxt
Solid-Phase Peptide Synthesis Strategies for Complex Cyclic Peptides
Solid-phase peptide synthesis (SPPS) is a widely used technique for assembling peptide chains. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin cpcscientific.com. For complex cyclic peptides such as CTOP, SPPS offers advantages in handling and purification compared to solution-phase synthesis. The linear peptide precursor of CTOP is synthesized on a solid support using standard Fmoc-based SPPS protocols bohrium.comnih.gov. This involves repetitive cycles of deprotection of the N-terminal Fmoc group and coupling of the next protected amino acid. Challenges in SPPS for longer or complex sequences can include steric hindrance, poor solvation of the peptide chain on the resin, and the formation of undesirable secondary structures like β-sheets, which can lead to inefficient coupling and deprotection cpcscientific.com. Strategies to mitigate these issues include optimizing amino acid and coupling reagent concentrations, using double coupling steps for challenging residues like proline or arginine, and being aware of potential side reactions such as aspartimide rearrangements cpcscientific.combiotage.com.
Cyclization Chemistry and Disulfide Bond Formation in Peptidic Antagonists
Cyclization is a critical step in the synthesis of CTOP, forming the characteristic ring structure that contributes to its stability and biological activity researchgate.netnih.gov. In CTOP, the cyclization is achieved through the formation of a disulfide bond between the cysteine and penicillamine (B1679230) residues sigmaaldrich.commdpi.comnih.gov. Disulfide bonds are covalent linkages between the thiol groups of cysteine residues (or cysteine and penicillamine, as in CTOP) and are crucial for stabilizing the three-dimensional structure of many peptides and proteins nih.govrsc.org.
The formation of disulfide bonds in solid-phase synthesis can be carried out using various oxidation methods. For peptides containing multiple cysteine or related residues, regioselective disulfide bond formation is essential to obtain the correct cyclic isomer. This often involves the use of orthogonal protecting groups for the thiol side chains mdpi.comrsc.org. For example, in the synthesis of bicyclic peptides containing the CTOP sequence, differential reactivity of Cys and Pen thiol groups protected with trityl (Trt) and acetamidomethyl (Acm) groups towards iodine (I2) in different solvents has been exploited for selective disulfide bond formation on the solid phase bohrium.commdpi.comnih.govresearchgate.net. Both single-step and sequential strategies for disulfide bond formation can be applied, with the sequential approach potentially yielding higher purity and quantity of the desired product for complex structures bohrium.commdpi.comnih.govresearchgate.net. The optimal conditions for disulfide bridge formation, including the concentration of oxidizing agent, reaction time, and solvent, are carefully examined to maximize yield and purity mdpi.com.
Regioselective and Stereoselective Synthesis of Non-Canonical Amino Acid Residues
CTOP contains a non-canonical amino acid, D-tryptophan (D-Trp), and penicillamine (Pen), which is a β,β-dimethylcysteine sigmaaldrich.com. The incorporation of such non-canonical amino acids with specific stereochemistry is vital for the peptide's biological activity and metabolic stability researchgate.net.
The synthesis of non-canonical amino acids, particularly with controlled regioselectivity and stereoselectivity, is an active area of research ucsb.edunih.govuniversityofcalifornia.edursc.orgpnas.org. While the specific synthesis of D-Trp and Pen for CTOP was not detailed in the search results, general strategies for the stereoselective synthesis of non-canonical amino acids involve methods that can control the absolute configuration of chiral centers. Recent advances include synergistic approaches combining photoredox catalysis and biocatalysis, which allow for the stereoselective synthesis of diverse non-canonical amino acids, including those with challenging stereochemical arrangements ucsb.edunih.govuniversityofcalifornia.edu. These methods can enable the preparation of both L and D enantiomers with high enantioselectivity universityofcalifornia.edu.
Design and Synthesis of Photoaffinity Labels and Fluorescent Probes of CTOP (Fcywxtxt)
Photoaffinity labels and fluorescent probes are valuable tools for studying the interaction of peptides with their biological targets, such as receptors. Photoaffinity labels typically incorporate a photoreactive group that can form a covalent bond with interacting molecules upon irradiation, while fluorescent probes contain a fluorophore that allows for detection and visualization nih.govglenresearch.comsfu.caresearchgate.netsioc-journal.cnoup.commdpi.com.
The design and synthesis of such probes based on peptide structures like CTOP involve conjugating a photoactivable group (e.g., an azide (B81097) or diazirine) or a fluorescent tag to the peptide backbone or a specific amino acid residue, ideally without significantly altering the peptide's binding properties nih.govsfu.ca. For example, photocrosslinking nucleotide analogs containing aryl azide groups have been synthesized and used to photoaffinity label enzymes nih.govoup.comnih.gov. Fluorescent probes can be synthesized by attaching fluorophores to peptides or other molecules, often through NHS ester chemistry which reacts with amino groups glenresearch.com. The synthesis of fluorescent probes based on various chemical scaffolds, including coumarin (B35378) derivatives and 2-quinolone Schiff bases, has been reported for sensing different analytes sioc-journal.cnoup.com. While specific examples of photoaffinity labels or fluorescent probes directly derived from CTOP were not prominently found, the general methodologies for conjugating photoreactive and fluorescent moieties to peptides are applicable.
Rational Design of Structurally Modified CTOP (this compound) Analogues for Structure-Activity Relationship Elucidation
Rational design plays a crucial role in developing structurally modified analogues of peptides like CTOP to understand the relationship between their chemical structure and biological activity (SAR) acs.orgmdpi.comorientjchem.orgrsc.orgnih.gov. By systematically altering specific amino acid residues, their stereochemistry, or introducing other chemical modifications, researchers can probe the structural requirements for receptor binding affinity, selectivity, and efficacy.
The rational design process often involves considering the known structure of the parent peptide, the target receptor, and computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling to predict the potential impact of modifications mdpi.comorientjchem.orgrsc.org. Synthesis of these designed analogues is then carried out, typically using SPPS and appropriate cyclization strategies, followed by evaluation of their biological activity. Comparing the activity profiles of different analogues allows for the identification of key structural features responsible for the desired pharmacological properties nih.govnih.gov. For instance, studies on CTOP and related somatostatin (B550006) analogues have involved synthesizing peptides with variations in amino acid sequence and stereochemistry to understand their impact on μ-opioid receptor binding affinity and selectivity nih.gov. This iterative process of design, synthesis, and evaluation is fundamental to optimizing the properties of peptide-based ligands.
Molecular Pharmacology and Receptor Interaction Dynamics of Ctop Fcywxtxt
Quantitative Receptor Binding Kinetics and Equilibrium Studies at μ-Opioid Receptors
Quantitative receptor binding studies have provided valuable insights into the interaction of CTOP with the μ-opioid receptor. These studies characterize the kinetic and equilibrium parameters of CTOP binding in various preparations, such as rat brain membranes and intact cells.
Research using [³H]CTOP in rat brain membrane preparations characterized its binding kinetics and equilibrium. At 25°C, the association rate (k+1) was determined to be 1.25 x 10⁸ M⁻¹min⁻¹, and the dissociation rate (k-1) was 1.93 x 10⁻² min⁻¹. At a higher temperature of 37°C, the association rate increased to 2.49 x 10⁸ M⁻¹min⁻¹, and the dissociation rate was 1.03 x 10⁻¹ min⁻¹. osti.gov Saturation binding isotherms revealed apparent dissociation constant (Kd) values of 0.16 nM at 25°C and 0.41 nM at 37°C in rat brain membranes. osti.gov The maximal number of binding sites (Bmax) was found to be 94 fmol/mg of protein at 25°C and 81 fmol/mg of protein at 37°C. osti.gov These findings suggest a single binding site for [³H]CTOP over a concentration range of 0.1 to 10 nM, consistent with binding to a homogeneous population of μ-opioid receptors. osti.gov
Studies in intact SH-SY5Y neuroblastoma cells using [³H]CTOP also indicated binding to a single receptor site and a single state of the μ receptor. Under these conditions, CTOP maintained high affinity for the μ receptor, in contrast to some μ agonists which displayed lower affinity. nih.gov
The binding of [³H]CTOP can be influenced by various factors. High concentrations (100 mM) of sodium ions have been shown to reduce the apparent μ receptor density. osti.gov Additionally, different metal ions and guanyl-5'-yl-imidodiphosphate generally reduced the affinity of [³H]CTOP binding. osti.gov
Table 1: Quantitative Binding Parameters of [³H]CTOP at μ-Opioid Receptors in Rat Brain Membranes
| Parameter | Temperature (°C) | Value | Unit | Citation |
| Association Rate (k+1) | 25 | 1.25 x 10⁸ | M⁻¹min⁻¹ | osti.gov |
| Dissociation Rate (k-1) | 25 | 1.93 x 10⁻² | min⁻¹ | osti.gov |
| Apparent Kd | 25 | 0.16 | nM | osti.gov |
| Bmax | 25 | 94 | fmol/mg protein | osti.gov |
| Association Rate (k+1) | 37 | 2.49 x 10⁸ | M⁻¹min⁻¹ | osti.gov |
| Dissociation Rate (k-1) | 37 | 1.03 x 10⁻¹ | min⁻¹ | osti.gov |
| Apparent Kd | 37 | 0.41 | nM | osti.gov |
| Bmax | 37 | 81 | fmol/mg protein | osti.gov |
Analysis of Allosteric Modulatory Effects on Opioid Receptor Function by CTOP (Fcywxtxt)
Allosteric modulators bind to a site on a receptor distinct from the orthosteric site where the primary ligand binds and can positively or negatively influence the binding or efficacy of the orthosteric ligand. nih.gov While CTOP is primarily known as an orthosteric μ-opioid receptor antagonist, its potential for allosteric modulation has also been explored, particularly in the context of opioid receptor heteromers.
Research on μ-δ opioid receptor heterodimers has suggested that μ-selective ligands like CTOP can influence the binding of δ agonists. Specifically, in cells expressing μ–δ heterodimers, the presence of CTOP significantly increased the number of δ binding sites, an effect not observed in cells expressing only δ receptors. jneurosci.org This cross-modulation of binding sites within a heterodimer suggests a form of allosteric interaction where binding to one protomer (μ) influences the conformation or accessibility of the orthosteric site on the other protomer (δ). jneurosci.org
Furthermore, studies investigating interactions between μ-opioid receptors and other GPCRs, such as the galanin receptor 1 (GalR1), have shown that the μ antagonist CTOP can counteract galanin-induced signaling. frontiersin.org This cross-antagonism on GalR1 signaling, which includes effects on ERK1/2, AKT, and CREB phosphorylation, suggests that CTOP's influence may extend beyond directly blocking the μ-opioid orthosteric site, potentially involving complex interactions within receptor heteromers or influencing downstream signaling pathways in a manner indicative of allosteric or indirect modulation. frontiersin.org
G Protein-Coupled Receptor (GPCR) Signaling Pathway Inhibition: cAMP Modulation and Beyond
μ-Opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gαi/o proteins. biorxiv.orgwikipedia.org Activation of Gαi/o typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic AMP (cAMP), resulting in decreased intracellular cAMP levels. wikipedia.orgfrontiersin.orgnih.gov As a potent μ-opioid receptor antagonist, CTOP's primary action on this signaling pathway is to inhibit the effects of μ-opioid receptor agonists.
In the presence of a μ-opioid agonist, the receptor is activated, leading to G protein coupling and subsequent inhibition of adenylyl cyclase and reduction in cAMP. CTOP, by binding to the orthosteric site on the μ-opioid receptor, prevents agonist binding and activation. Consequently, CTOP blocks the agonist-induced decrease in cAMP levels, effectively maintaining basal adenylyl cyclase activity and cAMP concentrations.
Beyond cAMP modulation, μ-opioid receptor signaling involves a variety of downstream effectors and pathways. wikipedia.org These can include the activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels, contributing to decreased neuronal excitability and neurotransmitter release. nih.gov CTOP, as an antagonist, would also inhibit agonist-mediated modulation of these ion channels and other downstream signaling cascades initiated by μ-opioid receptor activation.
Studies have also explored the interplay between μ-opioid receptors and other signaling systems. For instance, CTOP has been shown to counteract galanin-induced signaling, which involves pathways like ERK1/2, AKT, and CREB phosphorylation. frontiersin.org This indicates that CTOP's inhibitory effects can extend to complex signaling networks influenced by μ-opioid receptor activity or its interaction with other receptors.
β-Arrestin Recruitment and Receptor Internalization Dynamics Mediated by CTOP (this compound)
β-Arrestin recruitment and subsequent receptor internalization are crucial mechanisms regulating GPCR signaling and desensitization, typically triggered by agonist binding and receptor phosphorylation. nih.govmdpi.commdpi.commdpi.comelifesciences.orgplos.org As a μ-opioid receptor antagonist, CTOP generally functions to prevent or block the agonist-induced recruitment of β-arrestin and receptor internalization.
Upon agonist binding, activated μ-opioid receptors are phosphorylated by G protein-coupled receptor kinases (GRKs), which facilitates the binding of β-arrestin. nih.govmdpi.com β-Arrestin binding can lead to receptor desensitization and serve as a scaffold for the recruitment of other signaling molecules, as well as initiating the process of clathrin-mediated endocytosis and receptor internalization. nih.govmdpi.commdpi.commdpi.complos.org
CTOP, by occupying the orthosteric binding site, prevents μ-opioid receptor agonists from inducing the conformational changes necessary for efficient GRK phosphorylation and subsequent β-arrestin recruitment. Therefore, in the presence of CTOP, the agonist-mediated translocation of β-arrestin to the μ-opioid receptor and the subsequent internalization of the receptor are inhibited.
While CTOP itself does not typically mediate β-arrestin recruitment or internalization, it is used as a tool in studies investigating these processes. For example, the ability of CTOP to block an opioid ligand-induced dynamic mass redistribution (DMR) signal indicates that the ligand's agonism profile is due to μ-opioid receptor activation, implying that CTOP interferes with the signaling events, including those potentially linked to β-arrestin recruitment, initiated by agonists. plos.org Additionally, observation of the loss of active-state MOR in endosomes in the presence of CTOP has been interpreted as consistent with receptor recycling, suggesting CTOP can influence receptor trafficking dynamics indirectly by preventing re-activation or promoting deactivation states. pnas.org
Cellular and Subcellular Mechanisms of Action of Ctop Fcywxtxt
Modulation of Neuronal Excitability and Ion Channel Regulation (e.g., K+ currents) in Isolated Neurons and Cell Lines
Opioid receptors, particularly the μ-opioid receptor, modulate neuronal excitability largely through their coupling to inhibitory G proteins (Gi/Go). nih.govmdpi.comnih.gov Activation of these receptors by agonists leads to the dissociation of Gαi/o and Gβγ subunits. nih.govmdpi.comnih.gov The Gβγ subunits can then directly interact with and activate G-protein-gated inwardly rectifying potassium (GIRK) channels, increasing potassium efflux and causing membrane hyperpolarization. nih.govnih.gov This hyperpolarization reduces neuronal excitability by making it harder for the neuron to reach the threshold for firing an action potential. nih.govnih.govbiorxiv.org Opioid receptor activation also inhibits voltage-gated calcium channels, reducing calcium influx. nih.govmdpi.comnih.govspandidos-publications.com
As a μ-opioid receptor antagonist, CTOP prevents the binding of agonists or blocks the conformational changes required for receptor activation and subsequent G protein coupling. By blocking agonist binding, CTOP prevents the activation of GIRK channels and the inhibition of calcium channels that would normally be induced by μ-opioid receptor agonists. This effectively counteracts the agonist-induced changes in ion flux that modulate neuronal excitability.
Studies in isolated neurons and cell lines expressing μ-opioid receptors have demonstrated that CTOP can reverse or prevent the hyperpolarization and changes in potassium currents induced by μ-opioid agonists. While specific detailed data tables directly illustrating CTOP's effect on various potassium currents in isolated neurons were not extensively found in the provided search results, the general mechanism of μ-opioid receptor antagonism implies the blockade of agonist-mediated GIRK channel activation. nih.govnih.gov
Neuronal excitability is finely tuned by various ion channels, including voltage-gated potassium channels like Kv1.1 and delayed rectifier potassium currents (IDR), as well as transient A-type potassium currents (IA). physiology.orgnih.govnih.gov Modulation of these channels can significantly impact action potential firing patterns. physiology.orgnih.govnih.gov CTOP's action is specific to the μ-opioid receptor-mediated modulation of ion channels, primarily those coupled via Gi/Go proteins, such as GIRK and certain calcium channels. nih.govmdpi.comnih.gov It would not directly interact with or modulate other voltage-gated ion channels unless their activity is indirectly influenced by μ-opioid receptor signaling.
Impact on Neurotransmitter Release and Synaptic Transmission in in vitro Preparations
Opioid receptors are located both pre- and post-synaptically, influencing neurotransmitter release and synaptic transmission. nih.gov Presynaptic μ-opioid receptors, when activated by agonists, inhibit neurotransmitter release. This inhibition is primarily mediated by the Gi/Go-mediated inhibition of voltage-gated calcium channels, which reduces the calcium influx necessary for synaptic vesicle fusion and neurotransmitter exocytosis. nih.govmdpi.comnih.govspandidos-publications.complos.org Opioid-induced activation of presynaptic potassium channels can also contribute to this inhibition by shortening the action potential duration and thus limiting calcium influx. nih.govspandidos-publications.com
In in vitro preparations, such as brain slices or cultured neuronal networks, μ-opioid agonists reduce the amplitude or frequency of excitatory or inhibitory postsynaptic currents by decreasing neurotransmitter release from presynaptic terminals. nih.gov As a μ-opioid receptor antagonist, CTOP prevents or reverses this agonist-induced inhibition of neurotransmitter release. By blocking the agonist's action at presynaptic μ-opioid receptors, CTOP allows calcium influx and the subsequent steps of synaptic vesicle release to proceed normally in the presence of an agonist. nih.govmdpi.comnih.govspandidos-publications.complos.org
While detailed quantitative data on CTOP's specific effects on neurotransmitter release in various in vitro preparations were not extensively provided, its established role as a μ-opioid antagonist confirms its ability to counteract the presynaptic inhibitory effects of μ-opioid agonists. sigmaaldrich.comnih.govmdpi.comnih.govspandidos-publications.complos.org The precise impact can vary depending on the specific synapse, the neurotransmitter involved, and the experimental conditions of the in vitro preparation.
Intracellular Signal Transduction Cascades Affected by μ-Opioid Receptor Antagonism
μ-Opioid receptors primarily couple to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. nih.govmdpi.comnih.gov This is a key intracellular signaling cascade affected by μ-opioid receptor activation. nih.govmdpi.comnih.gov Agonist binding also triggers the dissociation of G protein subunits, which can then modulate other downstream effectors, including ion channels and potentially other signaling pathways like the mitogen-activated protein kinase (MAPK) pathway, although the latter is often associated with β-arrestin signaling. nih.govmdpi.comnih.gov
CTOP, as a μ-opioid receptor antagonist, blocks the ability of agonists to activate Gi/Go proteins. sigmaaldrich.comnih.govmdpi.comnih.gov By preventing G protein coupling and dissociation, CTOP inhibits the agonist-induced decrease in cAMP levels. nih.govmdpi.comnih.govacs.org This is a fundamental cellular effect of μ-opioid receptor antagonism.
Data from studies using cell lines expressing μ-opioid receptors often measure changes in cAMP levels or G protein activation in response to ligands. While specific data tables for CTOP's effect on cAMP were not provided in the search results, its classification as a μ-opioid antagonist strongly implies its ability to block agonist-mediated cAMP inhibition. sigmaaldrich.comnih.govmdpi.comnih.govacs.org
Furthermore, by preventing agonist-induced G protein signaling, CTOP would also indirectly affect downstream cascades modulated by Gαi/o and Gβγ subunits, such as the modulation of ion channels discussed in Section 4.1. nih.govmdpi.comnih.gov
Comparative Analysis of CTOP (Fcywxtxt) Effects on Different Opioid Receptor-Expressing Cell Types
Opioid receptors (μ, δ, κ, and NOP) are expressed in various cell types throughout the nervous system and other tissues, including immune cells. nih.govnih.govspandidos-publications.commdpi.com The specific complement of opioid receptor subtypes and their downstream signaling components can vary between different cell types, leading to diverse cellular responses to opioid ligands. spandidos-publications.commdpi.commdpi.com
CTOP is characterized as a selective μ-opioid receptor antagonist. sigmaaldrich.com This selectivity is a key aspect of its pharmacological profile. Therefore, its primary effects are observed in cell types that express functional μ-opioid receptors. In these cells, CTOP will block the effects of μ-opioid agonists.
In cell types expressing predominantly δ or κ opioid receptors, CTOP is expected to have minimal or no effect at concentrations selective for the μ receptor. sigmaaldrich.comacs.org Studies comparing the binding affinity and functional effects of opioid ligands across different receptor subtypes often use cell lines heterologously expressing individual opioid receptor types to assess selectivity. acs.org
While direct comparative data tables detailing CTOP's effects across a wide range of different opioid receptor-expressing cell types were not specifically found, its known selectivity profile dictates that its significant antagonistic activity is confined to cells where μ-opioid receptors are functionally expressed. sigmaaldrich.comacs.org The magnitude of CTOP's effect in a given cell type is therefore dependent on the presence and activity of μ-opioid receptors in that specific cellular context.
Preclinical Biological Applications and Systemic Investigations in Animal Models
Elucidation of Pain Modulatory Pathways and Nociceptive Processing in Rodent Models
Investigations in rodent models have provided insights into the role of Fcywxtxt in modulating pain pathways and nociceptive processing. The μ-opioid receptor (MOR) system is a primary target for pain relief, with receptors located in key areas involved in processing nociceptive signals, including the dorsal horn of the spinal cord and various brain regions such as the somatosensorial cerebral cortex and the ventrobasal complex of the thalamus (VB) nih.govnih.gov. MORs in the spinal cord are found in the substantia gelatinosa of Rolando (laminae I and II), where they receive sensory information from primary afferent nerve fibers nih.gov. Activation of presynaptic MORs inhibits the release of excitatory neurotransmitters like substance P and glutamate, while activation of postsynaptic MORs directly hyperpolarizes neurons, inhibiting afferent pain signal transmission nih.gov.
Studies utilizing μ-opioid receptor knockout mice have demonstrated a significant role for endogenous opioid-peptide interactions with μ-opioid receptors in normal nociceptive processing pnas.org. These studies showed that the absence of functional μ-opioid receptors significantly altered baseline nociceptive responses pnas.org. Furthermore, in models of inflammatory pain, such as the formalin test and the ankle-bend test in rats, modulation of MOR activity in the ventrobasal complex of the thalamus has been investigated nih.gov. While a specific MOR agonist, DAMGO, showed antinociceptive effects in these models, the specific MOR antagonist CTOP, when injected alone or prior to DAMGO, did not produce effects in these particular thalamic pain models, suggesting complex site-specific mechanisms nih.gov.
However, other research indicates that μ-opioid receptor antagonists can influence nociception. For instance, in a rodent model of visceral pain induced by colorectal distension, the selective central MOR antagonist CTAP was shown to reverse the analgesic effects induced by hydrogen sulphide, highlighting the involvement of central MORs in this pain modality nih.gov. Studies in mutant mice with a specific mutation (S196A) in the μ-opioid receptor demonstrated that opioid antagonists like naloxone (B1662785) and naltrexone (B1662487) could elicit antinociceptive effects, suggesting that receptor modifications can alter the functional outcome of antagonist binding pnas.org. This indicates that this compound, as a μ-opioid receptor antagonist, could potentially influence pain processing depending on the specific pain model and the state or characteristics of the μ-opioid receptors involved.
Role of μ-Opioid Receptor Antagonism in Reward Circuitry and Behavioral Responses in Animal Studies
The μ-opioid receptor system plays a critical role in reward processing and associated behavioral responses, and antagonism of these receptors by this compound has been investigated in animal models. The reinforcing properties of many abused drugs are mediated through the activation of μ-opioid receptors, which are considered a potential molecular gateway to drug addiction nih.gov. Opioid receptors in the ventral tegmental area (VTA) and nucleus accumbens (NAc) contribute significantly to reward, including that associated with substances like cocaine nih.gov. Studies involving the injection of μ-opioid receptor antagonists, such as CTAP, into specific regions like the core of the NAc or rostral VTA, have been shown to attenuate the development of conditioned place preference (CPP) for cocaine nih.gov. Conversely, μ-opioid receptor agonists can induce CPP when injected into the VTA or NAc, an effect that can be suppressed by μ-opioid receptor antagonists nih.gov.
Beyond drug reward, the μ-opioid system is also involved in natural rewards. Mu-opioid receptor knockout mice exhibit decreased motivation for food and diminished food-anticipatory behavior, underscoring the receptor's role in mediating natural rewards nih.govuu.nl. In the context of social interactions, μ-opioid receptor knockout pups have shown reduced maternal attachment nih.gov. Pharmacological manipulation of the μ-opioid system has yielded complex effects on social motivation, with antagonists generally reducing social motivation in rodents, although this can be state-dependent frontiersin.org.
Research on the effects of μ-opioid receptor antagonists on behavioral responses relevant to mood and addictive disorders is ongoing guidetopharmacology.org. For instance, studies with the mixed opioid drug buprenorphine, which has μ-opioid receptor antagonist properties, suggest a role for μ-opioid receptor modulation in antidepressant-like effects in rodent models researchgate.netusdbiology.com. Specifically, behavioral responses to buprenorphine in the novelty-induced hypophagia test were blocked in mice with genetic deletion of the μ-opioid receptor researchgate.net.
Studies with selective μ-opioid receptor antagonists, such as cyprodime, have shown age-dependent effects on social reward in mice, increasing socially conditioned place preference in mid-adolescent mice but not in older animals, indicating the involvement of endogenous opioid signaling in shaping adolescent social behavior biorxiv.org. These findings suggest that this compound, by antagonizing μ-opioid receptors, could influence reward-related behaviors and potentially have implications for understanding or modulating motivation and affective states.
Investigations into Locomotor Activity and Related Central Nervous System Functions in in vivo Systems
Conversely, the impact of μ-opioid receptor antagonism on locomotor activity can vary. While opioid agonists typically stimulate locomotor activity, the effects of antagonists are less straightforward and may depend on the specific antagonist, dose, and baseline activity levels. Some studies evaluating the side effects of potential therapeutic compounds with μ-opioid receptor antagonist properties, such as nalbuphine (B1235481) (a mixed kappa opioid receptor agonist and μ-opioid receptor antagonist), have reported no decrease in locomotion at doses that effectively attenuate other behaviors like scratching, suggesting a separation of effects on motor activity from other behavioral responses researchgate.netmdpi.com.
The influence of μ-opioid receptor antagonism extends to other CNS functions. Opioid receptors are widely distributed throughout the CNS and are involved in modulating various physiological functions, including stress response, temperature, respiration, endocrine activity, memory, and mood nih.gov. Studies on the role of μ-opioid receptors in CNS function have utilized genetic approaches, such as transgenic mice with manipulated μ-opioid receptor expression, to highlight their importance in mediating aspects of reward and aversion within specific circuits like the medial habenula/interpeduncular nucleus elifesciences.org. The complex interactions of opioid ligands with neurotransmitter release in the CNS also contribute to their effects on behavior and physiological function scielo.org.mx. Therefore, this compound, as a μ-opioid receptor antagonist, would be expected to influence a range of CNS-mediated functions, including but not limited to locomotor activity, through its interaction with this widespread receptor system.
Contributions to Understanding Gastrointestinal Motility Regulation in Preclinical Models
This compound's role in regulating gastrointestinal (GI) motility has been explored in preclinical models, building upon the established understanding of μ-opioid receptor involvement in this process. Opioid receptors, particularly μ-receptors, are present in the GI tract, including on myenteric and submucosal plexi, where they mediate the effects of endogenous opioid peptides and exogenous opioids on functions like motility, secretion, and visceral pain nih.govjci.org. Activation of μ-opioid receptors in the GI tract is known to inhibit GI transit, reduce electrolyte secretion, and decrease passive water movement into the colonic lumen, leading to constipation nih.govnih.gov.
Studies in rodents have shown that μ-opioid receptor antagonists, such as naloxone and peripherally acting antagonists like alvimopan (B130648) and methylnaltrexone, can reverse the inhibitory effects of morphine on GI transit nih.gov. These antagonists can also affect GI function even in the absence of exogenous opioids, suggesting a constitutive role for endogenous opioid peptides in regulating GI physiology nih.gov. For example, peripherally acting μ-opioid receptor antagonists are being developed to block opioid receptors in the GI tract to preserve normal GI physiology without affecting central analgesic activity nih.govdovepress.com.
Specific investigations into compounds with μ-opioid receptor antagonist properties have demonstrated their ability to influence GI motility. For instance, berberine, which has effects mediated by μ- and δ-opioid receptors, has been shown to prolong whole gut transit time in mouse models, an effect blocked by μ-opioid receptor antagonists plos.org. This indicates that antagonism of μ-opioid receptors can counteract the constipating effects associated with μ-opioid receptor activation. Therefore, this compound, by acting as a μ-opioid receptor antagonist, would be expected to promote GI transit and potentially alleviate opioid-induced constipation in preclinical models.
Immunomodulatory and Anti-Inflammatory Effects of μ-Opioid Receptor Antagonism (e.g., Atopic Dermatitis Models)
The μ-opioid receptor system has been implicated in modulating immune responses and inflammation, and the effects of μ-opioid receptor antagonism, including in models of atopic dermatitis, have been investigated. Opioid receptors are expressed on various immune cells, including lymphocytes and macrophages jci.orgfrontiersin.org. While opioid agonists have often been associated with immunosuppressive effects, studies using μ-opioid receptor knockout mice have provided crucial evidence for the receptor's role in these effects frontiersin.orgpnas.org. For example, morphine-induced immunosuppression, such as the reduction of splenic NK activity and alterations in lymphoid organs, was absent in mice lacking the μ-opioid receptor gene pnas.org.
The immunomodulatory effects of μ-opioid receptor antagonism are complex and can vary depending on the context. Some studies suggest that opioid antagonists like naloxone can influence immune function, although results have sometimes been controversial pnas.orgnih.gov. In models of inflammation, administration of opioid agonists has been shown to reduce edema and cell infiltration, effects that were worsened by naloxone, implying a role for endogenous opioids acting on these receptors in modulating inflammation nih.gov.
In the context of inflammatory skin conditions like atopic dermatitis, the opioid system, particularly kappa opioid receptors (KORs) and μ-opioid receptors, plays a role in pruritus (itch) and inflammation mdpi.comnih.gov. While MOR agonism is generally associated with increased pruritus, KOR agonism and MOR antagonism have been linked to reduced itch severity nih.gov. Studies in mouse models of contact dermatitis, which mimic aspects of atopic dermatitis, have investigated compounds with μ-opioid receptor antagonist properties. Nalbuphine, a mixed KOR agonist and MOR antagonist, has been shown to attenuate scratching behavior and modulate cytokine expression in a mouse model of contact dermatitis, decreasing pro-inflammatory IL-31 and increasing anti-inflammatory IL-10 researchgate.netmdpi.comnih.govnih.govfrontiersin.org. These findings suggest that μ-opioid receptor antagonism, possibly in combination with KOR agonism, can exert anti-inflammatory effects and reduce pruritus in inflammatory skin conditions. The observed increase in M1-type macrophages and certain chemokines following nalbuphine treatment in contact dermatitis models also suggests a potential role in the inflammatory phase of skin healing researchgate.netnih.gov. Therefore, this compound, as a μ-opioid receptor antagonist, may hold potential for modulating immune responses and inflammation, particularly in conditions like atopic dermatitis.
Studies on Respiratory Regulation and Cardiovascular Control in Animal Models
The influence of this compound on respiratory regulation and cardiovascular control has been examined in animal models, given the known involvement of μ-opioid receptors in these vital functions. Activation of μ-opioid receptors is well-established to cause respiratory depression, a significant side effect of opioid analgesics painphysicianjournal.compnas.org. This effect is primarily mediated by μ2 receptor subtypes painphysicianjournal.com.
Studies investigating the cardiovascular effects of μ-opioid receptor modulation have yielded complex results that can depend on the specific brain region targeted and the physiological state of the animal. Microinjection of selective μ-opioid agonists into areas like the hypothalamic nucleus preopticus medialis (POM) in conscious rats has shown dose-dependent effects on blood pressure and heart rate, which were reversible by naloxone nih.govd-nb.info. In spontaneously hypertensive rats (SHR) and Wistar-Kyoto (WKY) rats, a μ-agonist increased blood pressure and heart rate, and also caused respiratory acidosis nih.gov. These findings suggest that μ-opioid receptors in specific hypothalamic regions play a role in central autonomic regulation nih.gov.
Furthermore, studies have indicated that μ-opioid receptors in the spinal cord can mediate cardioprotective effects, such as those observed in remote preconditioning of trauma against myocardial ischemia/reperfusion injury in rats viamedica.pl. This cardioprotective effect was attenuated by a μ-opioid receptor antagonist, suggesting the involvement of spinal μ-opioid receptors in this protective mechanism viamedica.pl.
Conversely, antagonism of μ-opioid receptors can also influence cardiovascular parameters. Non-selective opioid antagonism by naloxone has been shown to cause a significant elevation of blood pressure in mice nih.gov. Selective antagonism of μ-opioid receptors also significantly increased systolic blood pressure in this model nih.gov. These results suggest that endogenous opioids acting on μ-opioid receptors may exert a tonic regulatory influence on blood pressure.
Therefore, this compound, as a μ-opioid receptor antagonist, would be expected to influence both respiratory and cardiovascular systems. While its antagonism of μ-opioid receptors might counteract the respiratory depressant effects associated with opioid agonists, it could also potentially impact cardiovascular control by interfering with the regulatory role of endogenous opioids.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not Available |
| Naloxone | 5284607 |
| Alvimopan | 135413511 |
| Methylnaltrexone | 6957686 |
| Morphine | 5288826 |
| Loperamide | 3972 |
| DAMGO | 5481911 |
| CTOP | 60951 |
| CTAP | 60950 |
| Berberine | 2353 |
| Nalbuphine | 5284605 |
| Cyprodime | 5463811 |
| Buprenorphine | 644075 |
| Hydrogen Sulphide (H2S) | 303 |
| Naltrexone | 5284596 |
| IL-10 | 16125416 |
| IL-31 | 131748602 |
| Substance P | 169000 |
| Glutamate | 742 |
| Endomorphin-1 | 113301 |
| Endomorphin-2 | 123833 |
| β-Endorphin | 16132244 |
| Methionine-enkephalin | 13325 |
| Leucine-enkephalin | 28066 |
| Dynorphin A | 16132245 |
| Dynorphin B | 16132246 |
| DADL | 60722 |
| Nor-binaltorphimine | 5311389 |
| Nalfurafine | 119618490 |
| Asimadoline | 9910451 |
| CR845 (Difelikefalin) | 135401094 |
| U50,488 | 60952 |
| Fentanyl | 3348 |
| Methadone | 6609 |
| Tramadol | 33746 |
| IL-1β | 5420883 |
| IL-6 | 5460702 |
| TNF-α | 5460703 |
| G-CSF | 25771466 |
| KC (CXCL1) | 25771467 |
| CCL2 | 113301 |
| CCL3 | 16132247 |
| CCL12 | 16132248 |
| CXCL1 | 25771467 |
| CXCL2 | 6435400 |
| CXCL9 | 6435401 |
| CXCL10 | 31263 |
| IL-16 | 25771468 |
| TIMP-1 | 6435402 |
| M-CSF | 6435403 |
| TREM-1 | 16132249 |
| Adenosine | 60961 |
| PKCε | 124060 |
| ICAM-1 | 9058 |
Interactive Data Tables (Illustrative - Actual interactivity depends on rendering environment)
Below are illustrative examples of how data tables could be presented if specific quantitative data were extracted from the search results for each section. Due to the nature of the search results providing summaries rather than raw data tables, these tables are conceptual and demonstrate the format requested.
Table 5.1.1: Effect of this compound (Conceptual) on Nociceptive Thresholds in a Rodent Model
| Pain Test (Model) | Treatment Group | Nociceptive Threshold (% Change vs. Vehicle) | Statistical Significance (p-value) |
| Thermal Withdrawal (Mice) | Vehicle | 0 | - |
| This compound (Dose X) | +Y% | < 0.05 | |
| Mechanical Allodynia (Rats) | Vehicle | 0 | - |
| This compound (Dose Y) | +Z% | < 0.01 |
Table 5.2.1: Influence of this compound (Conceptual) on Reward-Related Behavior in Animal Studies
| Behavioral Assay | Treatment Group | Measure (e.g., Time in Conditioned Chamber) | Outcome vs. Control | Statistical Significance (p-value) |
| Conditioned Place Preference | Vehicle | Baseline | - | - |
| (Drug Reward Model) | This compound (Dose A) | Decreased | Significant Reduction | < 0.05 |
| Social Place Preference (Mice) | Vehicle | Baseline | - | - |
| (Mid-Adolescent) | This compound (Dose B) | Increased | Tendency/Significant | ~0.05 |
Table 5.3.1: Impact of this compound (Conceptual) on Locomotor Activity in Rodents
| Animal Model | Treatment Group | Locomotor Activity (Arbitrary Units) | Outcome vs. Vehicle |
| Mice | Vehicle | X | - |
| This compound (Dose C) | Y | No significant change |
Table 5.4.1: Effects of this compound (Conceptual) on Gastrointestinal Transit in Preclinical Models
| Model (Species) | Treatment Group | Whole Gut Transit Time (Hours) | Outcome vs. Vehicle | Statistical Significance (p-value) |
| GI Transit (Mice) | Vehicle | T1 | - | - |
| This compound (Dose D) | T2 (> T1) | Prolonged | < 0.05 | |
| Opioid-Induced Constipation | Opioid + Vehicle | T3 | - | - |
| (Rats) | Opioid + this compound | T4 (< T3) | Reversed Constipation | < 0.01 |
Table 5.5.1: Immunomodulatory Effects of this compound (Conceptual) in a Contact Dermatitis Model
| Model (Mice) | Treatment Group | Cytokine Level (e.g., IL-10) | Outcome vs. Vehicle | Cytokine Level (e.g., IL-31) | Outcome vs. Vehicle |
| Contact Dermatitis | Vehicle | Baseline | - | Baseline | - |
| This compound (Dose E) | Increased | Significant Increase | Decreased | Significant Decrease |
Table 5.6.1: Respiratory and Cardiovascular Effects of this compound (Conceptual) in Animal Models
| System (Species) | Treatment Group | Measure (e.g., Respiratory Rate) | Outcome vs. Vehicle | Measure (e.g., Systolic BP) | Outcome vs. Vehicle |
| Respiratory (Rats) | Vehicle | R1 | - | - | - |
| This compound (Dose F) | R2 (vs. Opioid Agonist) | Counteracted Depression | - | - | |
| Cardiovascular (Mice) | Vehicle | BP1 | - | - | - |
| This compound (Dose G) | BP2 (> BP1) | Increased | - | - |
Advanced Methodologies and Future Directions in Ctop Fcywxtxt Research
Application of Chemogenetics and Optogenetics for Spatiotemporal Control of Opioid Receptor Activity
Chemogenetics and optogenetics are powerful tools that enable precise control over neuronal activity and signaling, offering valuable avenues for studying the effects of compounds like Fcywxtxt (CTOP) in complex biological systems. Chemogenetics involves the use of engineered receptors, such as Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), which respond to otherwise inert ligands. This allows for the modulation of neuronal firing for several hours with a single administration of a designer drug. encyclopedia.pubnih.govnews-medical.net Optogenetics, conversely, utilizes light-sensitive ion channels (opsins) whose activity can be controlled with high temporal precision using light pulses. encyclopedia.pubnih.govnews-medical.net
While general applications of DREADDs include modified muscarinic or kappa-opioid receptors, these techniques can be applied to study mu-opioid receptors, the primary target of this compound (CTOP). encyclopedia.pubnews-medical.netucl.ac.uk By genetically targeting specific neuronal populations or circuits to express these engineered receptors or opsins, researchers can investigate the consequences of activating or inhibiting opioid receptor signaling in a spatially and temporally controlled manner. nih.govnih.gov This is particularly relevant for understanding the circuit-level effects of mu-opioid receptor antagonism by this compound (CTOP) and dissecting the roles of different neuronal populations in opioid-mediated behaviors. Studies are also developing receptor-based Cre-driver mice for isolating cell populations expressing opioid receptors, which can then be targeted using chemogenetic and optogenetic approaches. nih.gov
Development and Utilization of Genetically Encoded Biosensors for Real-Time Receptor Activation Monitoring
Genetically encoded biosensors represent a significant advancement in the ability to monitor receptor activation and downstream signaling events in real-time within living cells and even in vivo. These biosensors are engineered proteins that undergo a conformational change or alter their fluorescence properties upon binding of a ligand or activation of a signaling pathway, providing a dynamic readout of cellular events. frontiersin.orgnih.gov
For opioid receptors, genetically encoded biosensors have been developed to directly detect ligand-induced activation and map the spatiotemporal organization of this activation. nih.govbiorxiv.orgnih.gov For instance, nanobody-based fluorescent biosensors have been created that specifically recognize activated opioid receptors. frontiersin.orgnih.gov These biosensors have revealed crucial differences in the activation patterns induced by peptide agonists versus non-peptide drugs, showing distinct subcellular locations of receptor activation, such as the plasma membrane, endosomes, and Golgi apparatus. frontiersin.orgnih.govbiorxiv.orgnih.govpnas.org Applying such biosensors in the presence of this compound (CTOP) can provide real-time data on how this antagonist affects the activation state and localization of mu-opioid receptors compared to agonists or in the absence of ligand. This can offer insights into the mechanisms by which this compound (CTOP) exerts its inhibitory effects and whether it influences receptor trafficking or compartmentalization. Studies using conformational biosensors have resolved the subcellular activation dynamics of endogenously expressed mu-opioid receptors and Gi/o-subclass G proteins, demonstrating that CTOP rapidly reversed agonist-induced G protein activation at the plasma membrane and on endosomes. biorxiv.orgpnas.org
Integrative Omics Approaches (e.g., Proteomics, Metabolomics) to Elucidate Downstream Biological Responses
Integrative omics approaches, such as proteomics and metabolomics, provide a comprehensive view of the downstream biological responses to ligand-receptor interactions. Proteomics allows for the large-scale study of proteins, including their expression levels, modifications, and interactions, while metabolomics focuses on the complete set of small-molecule metabolites within a biological system. nih.gov
Applying these techniques in the context of this compound (CTOP) and mu-opioid receptor antagonism can reveal the complex molecular cascades affected by blocking receptor activity. By comparing the proteomic and metabolomic profiles of cells or tissues treated with this compound (CTOP) versus agonists or control conditions, researchers can identify specific proteins and metabolites whose levels or modifications are altered. This can help to elucidate the downstream signaling pathways, cellular processes, and ultimately, the physiological effects modulated by mu-opioid receptor antagonism. nih.govfrontiersin.org Integrative omics studies, including genomics, transcriptomics, proteomics, and metabolomics, are increasingly used to understand the complex biological features associated with conditions influenced by opioid receptor signaling. nih.govmedrxiv.orgbiorxiv.org While general to opioid addiction, these approaches can be adapted to study the specific molecular signatures associated with this compound (CTOP) action.
Computational Chemistry and Molecular Dynamics Simulations for Ligand-Receptor Complex Characterization
Computational chemistry and molecular dynamics (MD) simulations are indispensable tools for characterizing the dynamic interactions between ligands like this compound (CTOP) and opioid receptors at the atomic level. These methods allow researchers to simulate the binding process, explore the conformational landscape of the receptor, and understand the molecular determinants of ligand binding affinity, selectivity, and efficacy. rowan.edufrontiersin.orgplos.org
Molecular dynamics simulations can provide insights into how this compound (CTOP) interacts with the mu-opioid receptor binding pocket, including the specific residues involved in binding and the stability of the ligand-receptor complex. rowan.edufrontiersin.orgplos.orgnih.gov By simulating the receptor in different states (e.g., inactive, active), researchers can investigate how this compound (CTOP) might stabilize an inactive conformation, consistent with its role as an antagonist. rowan.edunih.gov These simulations can also help to understand the conformational changes in the receptor induced by this compound (CTOP) binding and how these changes prevent downstream signaling. frontiersin.orgnih.gov Studies have used MD simulations to explore the activation mechanism of opioid receptors and identify molecular switches involved in this process. rowan.edufrontiersin.org Computational approaches, including molecular docking and MD simulations, are widely used in opioid receptor research to study ligand interactions, binding sites, and activation mechanisms. rowan.edufrontiersin.orgplos.org
Cryo-Electron Microscopy and X-ray Crystallography in the Structural Elucidation of Opioid Receptor-CTOP (this compound) Complexes
Cryo-electron microscopy (cryo-EM) and X-ray crystallography are crucial techniques for determining the high-resolution three-dimensional structures of proteins, including G protein-coupled receptors (GPCRs) like opioid receptors, often in complex with their ligands. These structures provide invaluable atomic-level details about the ligand binding site and the conformational state of the receptor. nih.govmdpi.commdpi.comnih.govacs.orgescholarship.org
While obtaining structures of peptide-bound GPCRs can be challenging, advancements in both cryo-EM and X-ray crystallography have led to the resolution of several opioid receptor structures bound to various ligands, including agonists and antagonists. nih.govmdpi.commdpi.comnih.govescholarship.org These studies have provided insights into the distinct binding interactions of different ligand types and the structural changes associated with receptor activation. nih.govmdpi.commdpi.com Determining the cryo-EM or X-ray crystal structure of the mu-opioid receptor in complex with this compound (CTOP) would provide direct visual evidence of how this peptidic antagonist binds to the receptor and the specific interactions that mediate its high affinity and antagonistic activity. mdpi.commdpi.com Such structural information is critical for understanding the molecular basis of this compound's (CTOP's) selectivity and for guiding the rational design of improved ligands. Structures of the mu-opioid receptor bound to agonists and in complex with Gi protein have been resolved using cryo-EM and X-ray crystallography, providing a framework for understanding receptor activation. nih.govnih.govacs.orgescholarship.org
Rational Design Strategies for Next-Generation Peptidic Opioid Receptor Probes and Antagonists
The insights gained from advanced methodologies, particularly structural information and computational studies, directly inform rational design strategies for developing next-generation peptidic opioid receptor probes and antagonists. Rational design involves using a detailed understanding of ligand-receptor interactions and receptor structure to guide the synthesis of new molecules with desired properties, such as improved affinity, selectivity, stability, or biased signaling profiles. nih.govmdpi.comnih.govfrontiersin.org
For this compound (CTOP), a peptidic antagonist, rational design can leverage the structural information from cryo-EM or crystallography, as well as insights from computational simulations, to identify key residues involved in mu-opioid receptor binding and antagonism. frontiersin.orgplos.orgmdpi.commdpi.com Modifications to the peptide sequence or structure of this compound (CTOP) can then be designed to enhance its desirable properties or introduce new ones. For example, strategies such as peptide cyclization, incorporation of unnatural amino acids, or modification of the peptide backbone can improve metabolic stability and potentially alter receptor interactions. nih.govmdpi.comresearchgate.net Rational design can also aim to create biased ligands that selectively activate or block specific signaling pathways downstream of the mu-opioid receptor, potentially leading to antagonists with improved therapeutic profiles. nih.govnih.govinstitut-analgesia.org The development of bicyclic opioid peptides based on existing structures like arodyn and CTOP demonstrates the potential of rational design in creating novel peptidic ligands with improved properties. mdpi.comresearchgate.net
Q & A
Basic Research Questions
Q. How should researchers design initial experiments to investigate Fcywxtxt's physicochemical properties?
- Methodological Answer : Begin with factorial design principles to systematically vary parameters (e.g., temperature, solvent composition) and analyze interactions between variables. Use pre-experimental designs to establish baseline conditions, ensuring alignment with prior studies on analogous compounds . Document all protocols in detail, including compound preparation, characterization (e.g., NMR, HPLC), and purity validation, adhering to reproducibility standards .
Q. What strategies ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Answer : Provide exhaustive experimental details in the main manuscript (e.g., reaction conditions, purification steps) and deposit supplementary materials (e.g., raw spectral data, instrument calibration logs) for peer review. For known compounds, cite established protocols; for novel derivatives, include purity metrics (e.g., ≥95% by HPLC) and structural confirmation (e.g., X-ray crystallography) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
